Alizarin Cyanin BB

Description

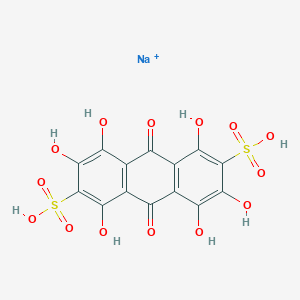

Structure

2D Structure

Properties

IUPAC Name |

sodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O14S2.Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;/h17-22H,(H,23,24,25)(H,26,27,28);/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLILKHHYDFNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1O)O)S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8NaO14S2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20636148 | |

| Record name | sodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20636148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10114-40-6 | |

| Record name | Alizarin Cyanin BB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20636148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of Alizarin Cyanin Bbs

Precursor Compounds and Starting Materials

The foundation of Alizarin (B75676) Cyanin (B1213888) BBS synthesis lies in the modification of the anthraquinone (B42736) framework. Key precursors are selected to build the final molecular architecture.

The synthesis of Alizarin Cyanin BBS originates from anthraquinone, a tricyclic aromatic ketone. sarchemlabs.com The initial and critical step is the functionalization of this core structure. One of the primary precursors derived from anthraquinone is anthraquinone-2,6-disulfonic acid. This intermediate provides the necessary sulfonated backbone for the subsequent chemical modifications required to produce Alizarin Cyanin BBS. The purity of these initial anthraquinone derivatives is paramount, as impurities can lead to undesirable side reactions and a lower yield of the final product.

The introduction of sulfonic acid groups onto the anthraquinone ring is a crucial step that enhances the water solubility of the resulting dye. Chlorosulfonic acid is a commonly used reagent for this sulfonation process, as it allows for the specific placement of sulfonic acid groups at the 2- and 6-positions of the anthraquinone molecule. The reaction involves the treatment of anthraquinone with chlorosulfonic acid to yield anthraquinone-2,6-disulfonic acid. This disulfonated intermediate is then typically neutralized with a base, such as sodium hydroxide (B78521), to form the more stable disodium (B8443419) salt.

Anthraquinone Core Functionalization

Advanced Synthesis Pathways

Following the initial functionalization, the synthesis proceeds through more advanced pathways involving hydroxylation and oxidation to achieve the final structure of Alizarin Cyanin BBS.

The sulfonated anthraquinone intermediate undergoes hydroxylation to introduce hydroxyl (-OH) groups onto the aromatic rings. This transformation is typically achieved through alkaline hydrolysis. The anthraquinone-2,6-disulfonic acid is treated with a strong base like sodium hydroxide at elevated temperatures. For instance, the reaction can be carried out at 80°C for approximately 8 hours to produce a hexahydroxyanthraquinone-2,6-disulfonate intermediate.

The final step in the synthesis of Alizarin Cyanin BBS involves the oxidation of the hexahydroxyanthraquinone intermediate. This oxidation converts some of the hydroxyl groups into ketone groups, leading to the final quinone structure of the dye. This process is often catalyzed to ensure efficiency and selectivity. Ferric chloride (FeCl₃) is an effective catalyst for this aerobic oxidation, which can be conducted at around 60°C for 12 hours. The use of a catalyst like FeCl₃ can result in a high conversion rate without over-oxidizing the hydroxyl groups.

Hydroxylation Mechanisms and Conditions

Elucidation of Chemical Reactions and Transformations

Alizarin Cyanin BBS can undergo several types of chemical reactions, which are characteristic of its anthraquinone structure and the substituent groups present. These reactions include:

Oxidation: The quinone structure of Alizarin Cyanin BBS can be further oxidized using strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide, leading to the formation of different quinone derivatives. google.com

Reduction: Conversely, the quinone system can be reduced to hydroquinone (B1673460) derivatives using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Substitution: The hydroxyl groups on the Alizarin Cyanin BBS molecule can participate in substitution reactions with various reagents, such as acyl chlorides and alkyl halides, under appropriate acidic or basic conditions, to form a range of substituted anthraquinone derivatives.

These reactions highlight the chemical versatility of Alizarin Cyanin BBS and provide pathways for the synthesis of other related compounds.

Oxidation Reactions and Derivative Formation

The anthraquinone core of Alizarin Cyanin BBS, which is already in a highly oxidized state, can undergo further oxidation under specific conditions, though such reactions are less common than reductions. The peripheral hydroxyl groups are susceptible to oxidation, which can lead to the formation of different quinone-type derivatives. The specific products formed depend on the strength of the oxidizing agent and the reaction conditions.

Common oxidizing agents that can be employed for such transformations include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction typically involves the conversion of hydroxyl groups to carbonyl functionalities, potentially altering the chromophoric system and thus the color of the compound.

Table 1: Reagents for Oxidation of Alizarin Cyanin BBS

| Oxidizing Agent | Potential Product Type |

|---|---|

| Potassium Permanganate (KMnO₄) | Further oxidized quinone derivatives |

This table presents potential reagents for the oxidation of Alizarin Cyanin BBS, leading to various quinone derivatives.

Research into the controlled oxidation of polyhydroxyanthraquinones is ongoing, aiming to synthesize novel derivatives with specific electronic and tinctorial properties. The precise nature of the derivatives formed from Alizarin Cyanin BBS depends heavily on the selective oxidation of its numerous hydroxyl groups.

Reduction Reactions and Hydroquinone Generation

The quinone structure of Alizarin Cyanin BBS is readily susceptible to reduction. This reaction converts the two ketone groups of the central anthraquinone ring system into hydroxyl groups, generating a hydroquinone structure. This transformation results in a significant change in the electronic properties and color of the molecule, as the conjugated system is altered.

The reduction can be achieved using various reducing agents. Strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. The resulting hydroquinone derivative is typically less stable than the parent quinone, especially in the presence of oxygen, and can be re-oxidized back to the original Alizarin Cyanin BBS.

Table 2: Common Reducing Agents and Products

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | Hydroquinone derivative |

This table shows common reagents used to reduce Alizarin Cyanin BBS to its corresponding hydroquinone form.

This reversible reduction-oxidation (redox) behavior is a characteristic feature of quinone-based dyes and is fundamental to some of their applications.

Substitution Reactions of Hydroxyl Groups

Substitution reactions can be carried out with reagents such as acyl chlorides and alkyl halides, typically under acidic or basic catalysis. For example, acylation with an acyl chloride (e.g., acetyl chloride) would introduce an ester functionality, while reaction with an alkyl halide (e.g., methyl iodide) would yield an ether. These modifications can significantly alter the solubility, binding affinity, and color of the resulting compound. The conditions for these reactions must be carefully controlled to achieve selective substitution, as the multiple hydroxyl groups may have different reactivities.

Table 3: Reagents for Hydroxyl Group Substitution

| Reagent Class | Example Reagent | Functional Group Introduced |

|---|---|---|

| Acyl Chlorides | Acetyl chloride | Ester |

This table details reagent classes for the derivatization of the hydroxyl groups in Alizarin Cyanin BBS.

The ability to modify these hydroxyl groups makes Alizarin Cyanin BBS a versatile platform for creating new materials with tailored properties for various scientific applications.

Compound Information

Table 4: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Alizarin Cyanin BBS | N/A (CAS 10114-40-6) |

| Anthraquinone | 6780 |

| Anthraquinone-2,6-disulfonic acid | 66534 nih.gov |

| Disodium anthraquinone-2,6-disulfonate | 70070 nih.gov |

| Potassium Permanganate | 5403 |

| Hydrogen Peroxide | 784 |

| Quinone | 10393 |

| Sodium Borohydride | 23292476 |

| Lithium Aluminum Hydride | 28113 |

| Hydroquinone | 785 |

| Acyl chloride (represented by Acetyl chloride) | 6367 |

Molecular Interaction Mechanisms of Alizarin Cyanin Bbs

Principles of Dye-Substrate Binding

Ionic bonding is a critical component of the binding mechanism for Alizarin (B75676) Cyanin (B1213888) BBS. As a disodium (B8443419) salt in its solid form, the dye in aqueous solution dissociates, yielding a dianionic molecule with two negatively charged sulfonate (-SO₃⁻) groups. stainsfile.com These anionic groups are the primary sites for electrostatic interactions, forming strong ionic bonds with positively charged functional groups on substrate molecules, such as the protonated amine groups (-NH₃⁺) found in the side chains of amino acid residues like lysine (B10760008) and arginine in proteins. stainsfile.comrsc.orgbbc.co.uk

The strength of these ionic bonds is influenced by the distribution of charge on the dye molecule. researchgate.net The charge on the sulfonate groups is somewhat delocalized, and the extensive conjugated π-electron system of the anthraquinone (B42736) core further allows for the dispersal of electron density. researchgate.net According to Hard and Soft Acids and Bases (HSAB) theory, this charge delocalization creates a "soft" anionic site. researchgate.net The stability of the resulting ionic bond is maximized when it pairs with a similarly "soft" cationic site on the substrate. researchgate.net This principle of charge delocalization is crucial for forming stable, yet reversible, dye-substrate complexes, a key feature in staining procedures. researchgate.net

| Interaction Feature | Description | Relevant Molecular Groups |

| Primary Ionic Interaction | Electrostatic attraction between opposite charges. | Dye: Sulfonate groups (-SO₃⁻); Substrate: Protonated amines (-NH₃⁺) |

| Charge Characteristic | Dianionic dye molecule in solution. | Two sulfonate groups |

| Charge Delocalization | Spreading of negative charge across the conjugated system. | Anthraquinone π-system, Sulfonate groups |

| HSAB Principle | "Soft" anionic nature of the dye favors binding to "soft" cationic sites on substrates. | Entire conjugated molecule |

Hydrophobic interactions contribute significantly to the binding of Alizarin Cyanin BBS to substrates, particularly in aqueous environments. These interactions are not bonds in the traditional sense but rather an entropy-driven process. The large, polycyclic aromatic anthraquinone core of the dye is inherently hydrophobic. dcu.ie When the dye is in an aqueous solution, water molecules form an ordered cage-like structure around this non-polar part of the molecule.

The structure of Alizarin Cyanin BBS is rich in functional groups capable of participating in hydrogen bonding. The molecule contains multiple hydroxyl (-OH) groups which can act as both hydrogen bond donors (donating the hydrogen atom) and hydrogen bond acceptors (via the lone pairs on the oxygen atom). researchgate.netsmolecule.com The oxygen atoms of the sulfonate and ketone groups also serve as potent hydrogen bond acceptors.

These groups can form a network of hydrogen bonds with complementary functional groups on a substrate. For example, in proteins, the hydroxyl groups of the dye can interact with the peptide backbone's carbonyl and amine groups, as well as with the side chains of polar amino acids like serine, threonine, and asparagine. The formation of multiple hydrogen bonds simultaneously creates a stable and highly specific interaction, significantly strengthening the dye-substrate complex. The interaction of the related dye, Alizarin Red S, with bovine serum albumin has been shown to be driven in part by hydrogen bonds. asianpubs.org

Van der Waals forces are a set of relatively weak, short-range intermolecular attractions that are collectively important in the binding of Alizarin Cyanin BBS. researchgate.net These forces can be categorized into three types:

Dipole-Dipole Interactions (Keesom Force): The asymmetrical arrangement of polar hydroxyl, ketone, and sulfonate groups on the Alizarin Cyanin BBS molecule creates a permanent molecular dipole. This permanent dipole can align with permanent dipoles on the substrate, resulting in an attractive force. researchgate.netwikipedia.org

Dipole-Induced Dipole Interactions (Debye Force): The permanent dipole of the Alizarin Cyanin BBS molecule can distort the electron cloud of a nearby non-polar region on a substrate, inducing a temporary dipole. This induced dipole then interacts attractively with the permanent dipole of the dye. researchgate.netwikipedia.org

Hydrogen Bond Network Analysis

Specific Molecular Target Recognition

The combination of the binding principles described above allows Alizarin Cyanin BBS to recognize and bind to specific large biological molecules, which is the basis for its use in microscopy and other analytical techniques.

In histological and cytological applications, Alizarin Cyanin BBS is used to provide contrast by binding to specific cellular components, primarily proteins and nucleic acids. smolecule.com

Protein Binding: The binding to proteins is a complex interplay of forces. The negatively charged sulfonate groups of the dye form strong ionic bonds with positively charged side chains of basic amino acids (e.g., lysine, arginine, histidine) on the protein surface. stainsfile.com Simultaneously, hydrogen bonds form between the dye's hydroxyl groups and polar residues on the protein, while the hydrophobic anthraquinone core associates with non-polar patches on the protein's surface. asianpubs.org This multi-point attachment leads to high-affinity binding.

Nucleic Acid Binding: Alizarin Cyanin BBS also binds to nucleic acids. The mechanism likely involves electrostatic interactions between the anionic dye and the positively charged histone proteins that are tightly associated with DNA in the chromatin of eukaryotic cells. This is a common mechanism for acid dyes used in nuclear staining. Additionally, while not definitively documented for Alizarin Cyanin BBS specifically, many planar aromatic dye molecules, including other cyanine (B1664457) dyes, are known to act as intercalating agents. nih.gov This involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. This potential intercalation would be stabilized by van der Waals forces and hydrophobic interactions with the DNA bases.

| Macromolecular Target | Primary Binding Interactions | Key Dye Features Involved |

| Proteins | Ionic Bonding, Hydrogen Bonding, Hydrophobic Interactions | Sulfonate groups, Hydroxyl groups, Anthraquinone core |

| Nucleic Acids | Electrostatic Attraction (to histones), Potential Intercalation | Sulfonate groups, Planar Anthraquinone core |

Metal Ion Chelation and Complex Formation

Alizarin Cyanin BBS is recognized for its capacity to act as a chelating agent, forming complexes with various metal ions. This property is central to its application in detecting heavy metals. The interaction involves the formation of a coordination complex, where the metal ion binds to the dye molecule. epo.org This binding often results in a discernible color change, which can be measured spectrophotometrically for quantitative analysis. For instance, it forms complexes with lead ions, causing a color shift from yellow to green.

The broader family of anthraquinone dyes, to which Alizarin Cyanin BBS belongs, is known for this chelation capability. researchgate.net Dyes like Alizarin Red S, a structurally related compound, readily form stable complexes with a variety of metal ions, including calcium and zirconium. cyagen.commedchemexpress.com This chelation is typically facilitated by the presence of hydroxyl and quinone oxygen groups in the anthraquinone structure, which act as ligands for the metal ion. researchgate.net The formation of these metal-dye complexes is a key principle in their use as indicators and in staining procedures. researchgate.netcyagen.com

The chelation process can be influenced by the pH of the solution. For example, the interaction of the related Alizarin Red S with calcium ions is pH-dependent. researchgate.net Similarly, anthocyanins, another class of natural dyes, demonstrate metal chelation that is influenced by pH, with metal ions competing with protons to bind to the dye molecule. nih.gov

Interaction with Inorganic Substrates (e.g., Hydroxyapatite (B223615), Anodic Aluminum Oxide)

Alizarin Cyanin BBS and related anthraquinone dyes exhibit significant interactions with inorganic substrates like hydroxyapatite [Ca₅(PO₄)₃(OH)], the primary mineral component of bone and teeth. This interaction is fundamental to its use in staining mineralized tissues. researchgate.netcyagen.comgoogle.com The dye binds to the calcium in the hydroxyapatite, forming a stable complex. cyagen.comgoogle.com The interaction is strong enough to be considered a chemical combination rather than simple adsorption. researchgate.netgla.ac.uk

Studies on the related dye, Alizarin Red S, show that it chelates with calcium salts present in calcium carbonate or calcium phosphate (B84403) to form an orange-red complex. cyagen.com The interaction with hydroxyapatite can be complex, potentially involving the formation of a catecholate salt or a chelate with a phenolic hydroxyl group and an adjacent quinone oxygen. researchgate.net The presence of phosphate ions can interfere with the binding of alizarin to the hydroxyapatite surface, indicating a competition for calcium ions. researchgate.net

The interaction of Alizarin Cyanin BBS with anodic aluminum oxide (AAO) has also been noted. gla.ac.uknih.gov Research indicates that a definite chemical combination occurs between the dye and the anodic film. gla.ac.uk The porous nanostructure of AAO provides a surface for this interaction. nih.gov The specific nature of the bond is likely a coordinate complex between the aluminum oxide and the dye molecule. gla.ac.uk

Structure-Mechanism Relationships in Alizarin Cyanin BBS Interactions

Role of Sulfonate Groups in Aqueous Binding Environments

The presence of sulfonate groups (–SO₃⁻) in the structure of Alizarin Cyanin BBS is crucial for its behavior in aqueous environments. These groups are highly polar and readily ionize in water, significantly increasing the dye's water solubility. nih.gov This enhanced solubility is a key factor in its utility for various applications, including textile dyeing and biological staining.

Influence of Anthraquinone Core Structure on Interaction Specificity

The anthraquinone core is the fundamental structural component of Alizarin Cyanin BBS and is central to its interaction specificity. scribd.com This rigid, planar polycyclic aromatic structure provides a scaffold for various functional groups that dictate the dye's binding properties. researchgate.net The quinone system within the core is capable of undergoing redox reactions and is a key feature in the dye's chemical reactivity. medchemexpress.com

The specificity of interactions is largely determined by the substituent groups attached to the anthraquinone nucleus. researchgate.netscribd.com In Alizarin Cyanin BBS, the presence of hydroxyl and imino groups, in addition to the sulfonate groups, creates specific sites for hydrogen bonding, ionic interactions, and van der Waals forces. These interactions are responsible for its binding to molecular targets like proteins and nucleic acids in histological staining.

The arrangement of hydroxyl and carbonyl (quinone) groups on the anthraquinone core is particularly important for metal ion chelation. researchgate.net This arrangement allows for the formation of stable, colored complexes with metal ions, a characteristic feature of mordant dyes. researchgate.net The specificity for certain metals and substrates is therefore a direct consequence of the unique electronic and steric properties conferred by the anthraquinone core and its substituents.

Advanced Research Applications of Alizarin Cyanin Bbs

Advancements in Biological Staining Techniques

The primary application of Alizarin (B75676) Cyanin (B1213888) BBS in research lies in its capacity as a potent staining agent in histology and cytology. Its ability to bind to specific tissue components provides the necessary contrast for microscopic visualization. The mechanism of action involves ionic and hydrophobic interactions between the dye and cellular structures like proteins and nucleic acids.

Methodologies for Histological and Cytological Differentiation

Alizarin Cyanin BBS is employed in various staining protocols to differentiate between different types of tissues and cells. In histology, it aids in distinguishing various tissue components, while in cytology, it is effective in highlighting cellular details. This differentiation is crucial for understanding tissue architecture and cellular composition in both healthy and pathological states.

Specialized Staining for Connective Tissues and Mineralized Structures

A significant use of Alizarin Cyanin BBS is in the staining of connective tissues and the identification of mineralized structures within bone samples. Its affinity for these components allows for their clear visualization, which is essential in studies related to bone development, disease, and regeneration. sfi-cybium.frnih.gov The dye effectively highlights collagen and other extracellular matrix proteins, as well as calcium deposits. nih.gov

Applications in Epithelial and Cellular Morphological Studies

The dye has proven valuable in the morphological analysis of epithelial cells. google.com By staining these cells, researchers can obtain critical details about their structure and arrangement. google.com This has been shown to provide enhanced clarity compared to some traditional stains, facilitating a more accurate assessment of cellular morphology and the detection of abnormalities.

Investigations into Alternative Staining Agents for Traditional Protocols (e.g., Hematoxylin (B73222) Equivalency)

Alizarin Cyanin BBS has been investigated and recommended as a potential substitute for hematoxylin in the widely used Hematoxylin and Eosin (H&E) staining protocol. stainsfile.comsmolecule.comgoogle.com Research has shown that it can serve as a successful nuclear stain, often used in conjunction with metal mordants like aluminum, chromium, and iron salts. nih.gov This provides a viable alternative to hematoxylin, which is a naturally derived dye and can be subject to supply variability. google.com Other dyes, such as Eriochrome Cyanine (B1664457) R (also known as Solochrome Cyanine R), are also recognized as synthetic substitutes for hematoxylin. chemicalworlds.com

Visualization of Calcification Processes in In Vitro Systems

In cell culture studies, Alizarin Cyanin BBS is utilized to visualize calcification processes. It allows researchers to observe the deposition of calcium minerals by cells in a controlled laboratory setting. biorxiv.org This is particularly useful in studies investigating the mechanisms of biomineralization and pathologies associated with abnormal calcification. spandidos-publications.comnih.gov For instance, it has been used to stain calcium deposits in cultured cells to understand the role of specific microRNAs in regulating calcification pathways.

Environmental Science and Remediation Innovations

Beyond biological applications, Alizarin Cyanin BBS and related compounds have been explored in environmental science. Due to its chemical structure, including sulfonate groups that enhance water solubility, it has relevance in studies concerning industrial wastewater treatment. Research has demonstrated the photocatalytic degradation of similar dyes, indicating a potential pathway for their removal from contaminated water sources. For example, studies on Alizarin Cyanin Green have shown high mineralization efficiency using ZnO photocatalysts.

Photocatalytic Degradation Efficiencies and Mechanisms

Advanced Oxidation Processes (AOPs) are recognized as effective technologies for breaking down complex organic pollutants like textile dyes. These methods rely on the generation of highly reactive species, such as hydroxyl radicals, to mineralize the target compounds.

Performance of Advanced Photocatalysts (e.g., ZnO, BiVO₄)

While specific research on the photocatalytic degradation of Alizarin Cyanin BBS is limited, studies on structurally similar anthraquinone (B42736) dyes provide significant insights into potential degradation pathways. For the related compound Alizarin Cyanin Green, the use of zinc oxide (ZnO) as a photocatalyst has been shown to be highly effective. In one study, a ZnO photocatalyst supported on activated carbon achieved a 98% mineralization efficiency for Alizarin Cyanin Green. nih.gov The activated carbon acts as a co-adsorbent, enhancing the interaction between the dye and the photocatalyst, which accelerates the degradation process. fishersci.se The general mechanism involves the excitation of the semiconductor photocatalyst (like ZnO or BiVO₄) by light energy, which generates electron-hole pairs. These charge carriers react with water and oxygen to produce powerful oxidizing radicals that break down the complex dye molecule. wikipedia.org

Bismuth vanadate (B1173111) (BiVO₄) is another promising photocatalyst due to its ability to absorb visible light and its chemical stability. nih.govwikipedia.org Although direct studies involving Alizarin Cyanin BBS are not prominent in the literature, BiVO₄'s effectiveness in degrading other organic pollutants suggests its potential applicability. americanelements.comkochcolor.com The enhancement of BiVO₄'s photocatalytic activity is often achieved by creating composites, for example with coconut fiber, which increases the surface area for adsorption and facilitates the degradation process. americanelements.com The photocatalytic efficiency of such systems is dependent on factors like catalyst loading, pH, and light intensity. americanelements.comamericanelements.com

Electrocatalytic Approaches for Wastewater Treatment

Electrocatalytic oxidation is a robust method for treating wastewater containing persistent organic pollutants. This technique uses an electric current and specialized electrode materials to generate oxidizing agents that degrade contaminants. The choice of anode material is critical, with "non-active" anodes like tin dioxide (SnO₂) and boron-doped diamond (BDD) being particularly effective at promoting the complete mineralization of organics. ereztech.comnih.gov

Sorption and Mineralization Dynamics in Aqueous Media

Understanding the sorption (adsorption to a surface) and mineralization (complete breakdown into simple inorganic compounds) of dyes is crucial for developing effective water treatment strategies.

Research specifically detailing the sorption and mineralization dynamics of Alizarin Cyanin BBS is sparse. However, studies on the closely related anionic dye, Alizarin Red S (ARS), provide valuable insights. The sorption of ARS has been investigated using various materials, including carbon nanotubes and halloysite. fishersci.com The process is highly dependent on factors such as pH, contact time, and temperature. fishersci.com For instance, the optimal pH for ARS removal by carbon nanotubes was found to be 2.0. fishersci.com The interaction is often electrostatic, with the anionic dye binding to positively charged sites on the adsorbent material. fishersci.com

Mineralization is the ultimate goal of degradation, converting the organic dye into carbon dioxide, water, and inorganic ions. researchgate.net The complete mineralization of Alizarin Cyanin Green has been reported using a ZnO photocatalyst supported by activated carbon, achieving a 98% efficiency. nih.gov This indicates that under the right conditions, the complex anthraquinone structure can be fully decomposed, eliminating its environmental impact. The study of mineralization in biological contexts, such as the use of alizarin dyes to stain for calcium deposits in bone, also provides information on how these molecules interact and deposit within matrices. fishersci.cawikipedia.org

Development of Chemical Sensing Platforms

The ability of alizarin-based compounds to form colored complexes with metal ions makes them excellent candidates for the development of chemical sensors.

Design Principles for Chelating Agent-Based Sensors

The fundamental design principle for sensors using Alizarin Cyanin BBS and related compounds is based on chelation. Alizarin dyes act as chelating agents, molecules that can form multiple coordinate bonds with a single central metal ion. fishersci.se This interaction creates a stable, often colored, metal-dye complex. fishersci.se

The design of a chemical sensor involves several key steps:

Recognition Element: The chelating agent (e.g., Alizarin Cyanin BBS) serves as the molecular recognition element that selectively binds to the target analyte, typically a heavy metal ion. ereztech.com

Transducer: A mechanism is required to convert the binding event into a measurable signal. This is often an optical change (colorimetry or fluorescence) or an electrochemical signal. ereztech.com

Immobilization: For practical use, the chelating agent is often immobilized on a solid support or substrate. This can range from nanoparticles and polymer membranes to flexible materials like textile fabrics, creating a durable and reusable sensor platform. wikipedia.orgnih.gov

The sensor's response—such as a change in color or absorbance—can be correlated to the concentration of the analyte, allowing for quantitative measurement. fishersci.no

Spectrophotometric Detection and Quantification Methodologies for Heavy Metals

Spectrophotometry is a common technique used to quantify the concentration of substances by measuring how they absorb light. When an alizarin-based chelating agent binds with a heavy metal ion, the resulting complex exhibits a different light absorption spectrum compared to the free dye. This change is the basis for spectrophotometric detection. nih.gov

The methodology involves mixing the sample containing the metal ion with a solution of the chelating dye. The formation of the metal-dye complex leads to a distinct color change, and the intensity of this color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the metal ion. This method is highly sensitive and can be used for the trace detection of various heavy metals. While specific data for Alizarin Cyanin BBS is limited, the general applicability is well-established for alizarin compounds. For a related anthraquinone dye, the following detection limits have been reported:

| Metal Ion | Detection Limit (mg/L) | Resulting Color Change |

| Lead (Pb) | 0.05 | Yellow to Green |

| Cadmium (Cd) | 0.1 | Blue to Purple |

| Mercury (Hg) | 0.02 | Red to Orange |

| Table based on data for a related anthraquinone compound used as a chelating agent. nih.gov |

This approach provides a rapid, cost-effective, and highly selective method for monitoring heavy metal contamination in environmental samples. nih.govmacsenlab.com

Integration into Materials Science and Polymer Systems

The unique molecular structure and chromophoric properties of Alizarin Cyanin BBS have led to its exploration in the field of materials science, particularly in the development of advanced polymer systems. Its integration can impart specific functionalities to the host material, ranging from simple coloration to more complex responsive behaviors.

Formulation within Polymeric Composites for Functionalization

The incorporation of Alizarin Cyanin BBS and similar anthraquinone dyes into polymeric composites is primarily achieved through two methods: physical blending and covalent integration. The choice of method depends on the desired properties and the intended application of the final material.

Physical Blending: In this approach, the dye is physically dispersed within the polymer matrix. For instance, studies have been conducted on the effects of blending commercial anthraquinone dyes, such as C.I. Solvent Yellow 163 and C.I. Solvent Red 207, with an ethylene-propylene (EPM) polymer. mdpi.comnih.gov This method is advantageous for its simplicity and cost-effectiveness. The primary function of the dye in such composites is to impart color, but it can also enhance other properties like thermal stability and resistance to thermo-oxidative aging. mdpi.comnih.gov The distribution of the dye particles within the polymer matrix is crucial for determining the optical properties of the composite. mdpi.com

Covalent Integration: To overcome issues like dye leaching from the polymer matrix, which can be a concern in applications with stringent safety or stability requirements, covalent bonding of the dye to the polymer is employed. beilstein-journals.orgmdpi.com This involves modifying the dye molecule to include a polymerizable group. For example, anthraquinone dyes have been functionalized with methacrylate (B99206) groups, transforming them into monomeric dyes. beilstein-journals.org These modified dyes can then participate in copolymerization reactions, becoming an integral part of the polymer backbone. beilstein-journals.org This method ensures that the dye is permanently fixed within the material, enhancing its stability and physiological compatibility, which is particularly important for medical applications. beilstein-journals.org Dyes integrated in this manner can also act as cross-linking agents if they possess more than one polymerizable functionality, further influencing the mechanical properties of the polymer network. beilstein-journals.org

The functionalization of polymers with dyes like Alizarin Cyanin BBS serves several purposes:

Coloration: Providing stable and vibrant colors to plastics and other synthetic materials. mdpi.com

UV Resistance: The anthraquinone structure can offer protection against degradation from UV radiation.

Aging Indicators: Color changes in the dye due to environmental factors like weathering can be used to indicate the degradation state of the polymer composite, a feature explored for "intelligent packaging" materials. mdpi.comnih.gov

| Polymer System | Dye Type | Formulation Method | Functional Outcome |

| Ethylene-propylene (EPM) | Anthraquinone Dyes | Physical Blending | Coloration, Enhanced Thermal Stability, Aging Indicator mdpi.comnih.gov |

| Various Copolymers | Methacrylated Anthraquinone Dyes | Covalent Integration | Stable Coloration, Cross-linking, High Physiological Compatibility beilstein-journals.org |

| Polyamides, Polyesters | Anthraquinone Dyes | Covalent Integration | High Fastness to Light and Solvents, Enhanced Thermal Stability mdpi.com |

| Poly(vinylamine) | Anthraquinone Dyes | Covalent Integration | Intense, Stable Coloration mdpi.com |

Role in Mechanochromic Material Design

Mechanochromic materials, which change color in response to mechanical stimuli such as stretching or deformation, represent an advanced application for chromophores like Alizarin Cyanin BBS. rsc.org The primary mechanism by which small organic dyes contribute to mechanochromism in polymers is through the disruption of dye aggregates. rsc.org

This phenomenon, known as "aggregachromism," relies on the physical dispersion of the dye within a polymer matrix. rsc.org At rest, the dye molecules tend to form aggregates, which have a different light absorption spectrum compared to the individual, non-aggregated molecules. When the polymer is subjected to mechanical stress, the polymer chains are displaced, leading to the breakdown of these dye aggregates. This change in the aggregation state of the dye results in a visible color change. illinois.edu

The effectiveness of this mechanochromic response is dependent on several factors:

Dye-Polymer Interaction: A balance must be struck between the dye's tendency to aggregate and its interaction with the polymer matrix.

Polymer Properties: The crystallinity and viscoelastic properties of the polymer influence how stress is transferred to the dye aggregates.

Stimulus Conditions: The rate and magnitude of the applied strain affect the extent of aggregate disruption and, consequently, the intensity of the color change. illinois.edu

While specific studies detailing the use of Alizarin Cyanin BBS in mechanochromic systems are not prevalent, its classification as an anthraquinone dye and its potential for aggregation make it a candidate for such applications. The general principles of using "aggregachromic" dyes are well-established, with various dyes being physically dispersed in thermoplastic polymers to create materials that can visually indicate stress or damage. rsc.org This capability is highly desirable for creating "smart" materials that can self-sense mechanical failure in structural components or act as force sensors. illinois.edu

More complex mechanochromic systems involve the covalent insertion of mechanophores—molecules specifically designed to undergo a chemical reaction and color change under mechanical load—into the polymer backbone. rsc.orgchemistryviews.org For instance, spiropyrans can be incorporated into polymers and will undergo a ring-opening reaction to a colored merocyanine (B1260669) form when stress is applied. illinois.edu While distinct from the aggregation mechanism, this illustrates the advanced design principles in the field of mechanochromic polymers.

| Mechanochromic Mechanism | Description | Relevant Dye/Molecule Types | Polymer Integration |

| Aggregachromism | Mechanical force disrupts dye aggregates, causing a color change due to altered light absorption of monomeric vs. aggregated forms. | Anthraquinone dyes, Perylene bisimides, Bis(benzoxazolyl) stilbene (B7821643) (BBS) | Physical dispersion in a polymer matrix. rsc.org |

| Mechanochemical Reaction | Covalent bonds within a specific molecule (mechanophore) are broken by mechanical force, leading to a new chemical structure with a different color. | Spiropyrans, Dianthracene | Covalent insertion into the polymer backbone or side chains. rsc.orgillinois.edu |

Computational and Theoretical Investigations of Alizarin Cyanin Bbs

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to model the physical movements of atoms and molecules and to predict their preferred binding orientations. These methods are essential for understanding how Alizarin (B75676) Cyanin (B1213888) BBS interacts with its environment and with biological targets.

Conformational Analysis and Ligand-Receptor Binding Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Alizarin Cyanin BBS, identifying the most stable, low-energy conformations is crucial for understanding its interactions.

Computational studies have been performed to determine the bonding potential of hundreds of dyes, including Alizarin Cyanin BBS. researchgate.net Such studies typically begin by rendering the two-dimensional structure into a three-dimensional model. To find the most likely conformation the molecule assumes, energy minimization calculations are performed using quantum mechanical models like the Austin Model 1 (AM1). researchgate.net This process identifies the lowest energy state and, therefore, the most stable three-dimensional shape of the molecule.

This conformational information is fundamental for predicting how Alizarin Cyanin BBS binds to receptor molecules. It is known from experimental applications that the compound binds to biological targets such as proteins and nucleic acids. The mechanisms driving this binding are varied and include hydrogen bonding, ionic interactions, and van der Waals forces.

Molecular docking simulations can be used to predict the preferred orientation of Alizarin Cyanin BBS when it binds to a specific receptor, such as a protein active site. These simulations computationally "fit" the dye molecule into the binding site of a receptor, calculating a score that estimates the strength of the interaction. By analyzing the most favorable binding poses, researchers can identify the key amino acid residues or nucleotides involved in the interaction and the specific forces (ionic, hydrogen bonds, etc.) that provide stability. This predictive capability is vital for applications in histology and for understanding the dye's mechanism of action at a molecular level.

Solvent Effects on Molecular Interactions

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Alizarin Cyanin BBS is known to be soluble in polar solvents like water and ethanol. stainsfile.com Computational models can simulate how solvent molecules arrange themselves around the dye and how these interactions affect its properties.

Explicit solvent models in molecular dynamics simulations surround the solute (Alizarin Cyanin BBS) with a large number of individual solvent molecules. While computationally intensive, this approach provides a detailed picture of specific interactions, such as hydrogen bonding between the dye's hydroxyl and sulfonate groups and surrounding water molecules. These interactions are critical for its solubility.

Quantum Chemical Calculations and Spectroscopic Modeling

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. These methods are particularly useful for modeling spectroscopic properties and chemical reactions.

Electronic Transition Properties and Absorbance Spectrum Predictions

Alizarin Cyanin BBS exhibits a characteristic color due to its absorption of light in the visible spectrum, with an experimental absorption maximum (λmax) reported at 540 nm. stainsfile.com Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of dye molecules. rsc.org

TD-DFT calculations can determine the energies of electronic transitions between molecular orbitals, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals corresponds to the energy of a photon that the molecule will absorb, which can be directly related to the absorption wavelength. By calculating the energies and intensities of the most significant electronic transitions, a theoretical UV-Vis spectrum can be generated and compared with experimental data for validation. rsc.org

Furthermore, these calculations provide insights into the nature of the electronic transitions. For anthraquinone-based dyes, the color is typically a result of π-π* transitions within the conjugated aromatic system. Computational models can visualize the molecular orbitals involved and analyze how structural modifications, such as the addition of hydroxyl or sulfonate groups, alter the orbital energies and thus shift the absorption spectrum.

Reaction Pathway Energetics and Mechanistic Elucidation

Quantum chemical calculations are invaluable for investigating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. montclair.eduescholarship.org This involves identifying and calculating the energies of all relevant species along a reaction coordinate, including reactants, products, intermediates, and transition states.

The synthesis of Alizarin Cyanin BBS involves the sulfonation and subsequent hydroxylation of an anthraquinone (B42736) precursor. Computational methods can be used to model these reaction steps. By calculating the activation energy (the energy barrier of the transition state) for different potential pathways, chemists can predict which reaction route is most favorable kinetically. rsc.org This provides a theoretical basis for understanding the reaction conditions required for an efficient synthesis.

Similarly, these methods can elucidate the mechanisms of other reactions the dye may undergo, such as oxidation or reduction of its anthraquinone core. For instance, in studying its degradation, computational models can predict the most likely points of attack by reactive species and the energetic feasibility of various decomposition pathways. This detailed mechanistic understanding is crucial for both optimizing synthesis and predicting the stability and environmental fate of the compound.

Chemoinformatics and Machine Learning Approaches

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems, while machine learning (ML), a subset of artificial intelligence, develops algorithms that can learn from and make predictions on data. These approaches are increasingly used to predict the properties and activities of chemical compounds.

For a molecule like Alizarin Cyanin BBS, chemoinformatic methods can be used to develop Quantitative Structure-Property Relationship (QSPR) models. mdpi.comresearchgate.net These models establish a mathematical relationship between the chemical structure of a molecule, represented by numerical descriptors, and a specific property of interest. For example, a QSPR model could be trained on a database of dyes to predict properties like solubility, color fastness, or binding affinity based solely on molecular structure. mdpi.com

Machine learning and deep learning models offer more advanced methods for property prediction. researchgate.net A neural network could be trained on a large dataset of dye-protein interactions to predict whether Alizarin Cyanin BBS is likely to bind to a new protein target. oup.commdpi.com Such models can identify complex, non-linear patterns in the data that are not easily captured by traditional methods. rsc.org These approaches are particularly powerful in virtual screening, where thousands of compounds can be rapidly evaluated computationally to identify candidates with desired properties, and in predicting the effects of mutations on protein-dye interactions. oup.comresearchgate.net While specific ML studies featuring Alizarin Cyanin BBS are not prominent in public literature, the methodologies are well-established for predicting dye properties and bio-activity, representing a powerful tool for future research and development. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in systematically correlating the chemical structure of a dye with its functional activity, such as its staining efficacy and selectivity. For histological dyes, this involves calculating molecular descriptors that quantify the potential for various types of chemical bonds.

In comprehensive studies of dye-tissue interactions, molecular modeling software has been used to determine the bonding parameters for hundreds of dyes, including the anthraquinone dye Alizarin Cyanin BBS. Such analyses are crucial for Alizarin Cyanin BBS as it is typically supplied as a mixture of mono- and disulfonated homologues, and computational models must account for these structural variations.

The primary bonding interactions relevant to staining—ionic bonds, hydrogen bonds, and van der Waals forces—are quantified using specific molecular descriptors. These parameters form the basis of QSAR models for histological dyes.

Key QSAR descriptors calculated from the molecular structure of a dye include:

Net Charge (Z): This parameter indicates the potential for ionic bonding. The sulfonate groups (–SO₃⁻) on Alizarin Cyanin BBS give it a net negative charge, predisposing it to bind with positively charged sites in tissues, such as proteins that have been protonated in acidic staining solutions.

Hydrogen Bonding Parameter (h): This descriptor quantifies the potential for forming hydrogen bonds. It is calculated by counting the number of functional groups bearing partial atomic charges within a specific range that is optimal for acting as hydrogen bond donors or acceptors. The numerous hydroxyl (–OH) and keto (C=O) groups on the anthraquinone core of Alizarin Cyanin BBS contribute significantly to this parameter.

Polarizability (α): This value relates to the potential for van der Waals interactions. It is influenced by the size of the dye's conjugated π-electron system. Larger, more delocalized electron systems lead to higher polarizability and stronger van der Waals forces.

The table below summarizes the key bonding parameters used in QSAR models for dyes and their relevance.

| QSAR Parameter | Description | Relevance to Alizarin Cyanin BBS |

|---|---|---|

| Net Charge (Z) | The overall ionic charge of the molecule. | The negatively charged sulfonate groups create a strong potential for ionic bonding with cationic sites in tissue. |

| Hydrogen Bonding (h) | A count of potential hydrogen bond donor and acceptor sites. | Hydroxyl and carbonyl groups on the anthraquinone ring provide numerous sites for H-bonding, e.g., with collagen. |

| Polarizability (α) | The ease with which the electron cloud can be distorted. Correlates with the size of the conjugated system. | The large aromatic system leads to high polarizability, promoting non-specific van der Waals binding. |

| Charge Delocalization (HSAB) | Describes whether a charge is concentrated (hard) or spread out (soft) over a larger volume, based on Hard/Soft Acid/Base theory. | Delocalized charges on the anthraquinone structure are considered "soft" and favor bonding with similarly "soft" sites in tissue. |

These derived parameters provide a quantitative foundation for building predictive models of the dye's behavior.

Predictive Modeling for Material and Biological Applications

The QSAR descriptors derived from computational analysis are instrumental in building models that predict the performance of Alizarin Cyanin BBS in its primary biological application: histological staining. As this dye is recommended as a substitute for hematoxylin (B73222), understanding its binding mechanism is critical for its effective use. stainsfile.com

Predictive models use the calculated bonding potentials to forecast the dye's affinity for various macromolecules and cellular structures within a tissue section. This allows for a rational explanation of its staining patterns and selectivity.

Predicting Ionic Staining: The model uses the net negative charge (Z) from the sulfonate groups to predict strong binding to tissue components that are cationic at a low pH, such as cytoplasmic proteins. This is the primary mechanism by which acid dyes stain tissues.

Predicting Hydrogen Bonding: The hydrogen bonding parameter (h) is used to predict the dye's affinity for substrates rich in hydrogen bond donors and acceptors. For example, a high 'h' value would predict effective staining of collagen fibers, which are stabilized by extensive hydrogen bonding.

Predicting van der Waals and Hydrophobic Staining: The polarizability (α) and related hydrophobicity indices are used to model non-specific background staining and the dye's affinity for non-polar components through van der Waals forces.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of alizarin cyanin BBS in laboratory settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For quantification, calibration curves should be established using standardized solutions. Ensure all instruments are validated with reference materials .

Q. What safety protocols should be followed when handling alizarin cyanin BBS in experimental workflows?

- Methodological Answer : Avoid inhalation, skin contact, and eye exposure by using fume hoods, nitrile gloves, and safety goggles. In case of spills, collect material in sealed containers using non-sparking tools and dispose of it according to hazardous waste regulations. Refer to safety data sheets for emergency procedures, including decontamination and first-aid measures .

Q. How can researchers verify the identity of alizarin cyanin BBS when synthesizing or isolating it for the first time?

- Methodological Answer : Compare spectroscopic data (e.g., IR, MS, NMR) with literature values. For novel derivatives, perform elemental analysis and X-ray crystallography. Cross-validate results using independent techniques (e.g., TLC for purity checks) and include negative controls to rule out contamination .

Advanced Research Questions

Q. How should experimental parameters be optimized to study the adsorption kinetics of alizarin cyanin BBS on ionic covalent organic frameworks (COFs)?

- Methodological Answer : Conduct batch adsorption experiments by varying pH (3–10), temperature (25–45°C), and initial dye concentration. Use pseudo-second-order kinetic models and Langmuir isotherms to analyze data. Validate results with triplicate runs and statistical error analysis (e.g., ANOVA). Report uncertainties in adsorption capacity calculations .

Q. What strategies can resolve contradictions in stability data for alizarin cyanin BBS under photolytic vs. thermal degradation conditions?

- Methodological Answer : Perform accelerated aging studies using controlled light exposure (e.g., UV lamps) and thermal chambers. Monitor degradation via UV-Vis spectroscopy and HPLC. Apply the Kubelka-Munk theory for opacity corrections in photodegradation studies. Replicate experiments across independent labs to identify systematic vs. random errors .

Q. How can the inhibitory activity of alizarin cyanin BBS on cancer cell pathways be systematically evaluated while minimizing off-target effects?

- Methodological Answer : Use dose-response assays (e.g., MTT or CellTiter-Glo) across multiple cell lines. Combine Western blotting to track ERK phosphorylation and flow cytometry for cell-cycle analysis (S-phase arrest). Include positive controls (e.g., known kinase inhibitors) and validate selectivity using siRNA knockdown models .

Q. What experimental design principles ensure reproducibility in synthesizing alizarin cyanin BBS derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Document synthetic routes in detail, including solvent purity, reaction times, and purification steps (e.g., column chromatography). Use Design of Experiments (DoE) to optimize reaction conditions. Share raw spectral data and crystallographic files in supplementary materials to enable independent verification .

Data Analysis & Reporting

Q. How should researchers address variability in adsorption efficiency data for alizarin cyanin BBS across different substrate materials?

- Methodological Answer : Normalize data to substrate surface area (BET analysis) and pore size distribution. Use multivariate regression to identify dominant factors (e.g., pH, hydrophobicity). Report confidence intervals and outliers, and provide raw datasets in supplementary files for peer review .

Q. What criteria determine whether contradictory results in alizarin cyanin BBS stability studies stem from methodological flaws vs. intrinsic compound variability?

- Methodological Answer : Audit experimental protocols for consistency in solvent purity, instrument calibration, and environmental controls. Compare degradation rates using standardized reference materials. Apply Grubbs’ test to identify outliers and conduct meta-analyses of published data to establish consensus values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.